molecular formula C15H14BrN5O B2731694 4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine CAS No. 320415-87-0

4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Cat. No.: B2731694
CAS No.: 320415-87-0
M. Wt: 360.215
InChI Key: VXGJRZLONUTTGB-UHFFFAOYSA-N
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Description

4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a complex organic compound with the molecular formula C15H14BrN5O This compound is notable for its unique structure, which includes a bromophenyl group attached to a triazolopyrimidine core, further linked to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the bromophenyl group through a nucleophilic substitution reaction. The final step involves the attachment of the morpholine ring via a cyclization reaction under controlled conditions, such as elevated temperatures and the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[7-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
  • 4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
  • 4-[7-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Uniqueness

The uniqueness of 4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine lies in its bromophenyl group, which imparts distinct electronic and steric properties compared to its analogs

Biological Activity

4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The compound's structure combines a morpholine moiety with a triazolo-pyrimidine framework, which is known for its ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Chemical Formula C14H13BrN6O\text{Chemical Formula C}_{14}\text{H}_{13}\text{BrN}_6\text{O}

Key Features:

  • Morpholine Ring: Contributes to the compound's solubility and biological activity.
  • Triazolo-Pyrimidine Core: Known for interactions with enzymes and receptors involved in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and modulate signaling pathways. Notable mechanisms include:

  • JAK1 and JAK2 Inhibition: This compound acts as an inhibitor of Janus kinases (JAKs), which play a critical role in the JAK-STAT signaling pathway involved in immune response and cell proliferation. Inhibition of JAKs can lead to decreased inflammatory responses and potential therapeutic effects in autoimmune diseases .
  • RORγt Inverse Agonism: The compound has shown potential as an inverse agonist of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which is significant in regulating Th17 cell differentiation and has implications in autoimmune disorders such as psoriasis.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-710.5Apoptosis induction
HCT-1168.3Cell cycle arrest
PC-312.0Inhibition of proliferation

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown effective inhibition against several pathogenic bacteria:

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa0.75

The results indicate that it possesses significant antibacterial activity, making it a candidate for further exploration in treating bacterial infections .

Study 1: JAK Inhibition and Autoimmune Disease

A recent study explored the effects of this compound on models of autoimmune diseases. The compound was administered to mice with induced arthritis, resulting in reduced inflammation and joint damage compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.

Study 2: Anticancer Efficacy

In another study focusing on breast cancer models, the compound was tested for its efficacy against MCF-7 cells. Results showed that treatment led to significant apoptosis as evidenced by increased caspase activity and PARP cleavage. These findings support its potential application in cancer therapy.

Properties

IUPAC Name

4-[7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O/c16-12-3-1-11(2-4-12)13-5-6-17-14-18-15(19-21(13)14)20-7-9-22-10-8-20/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGJRZLONUTTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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